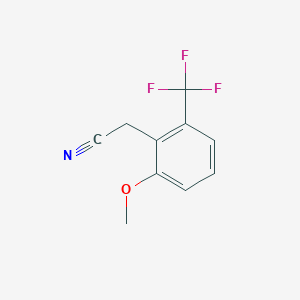

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXXNDJVHVVBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238713 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-07-5 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among the vast array of fluorinated building blocks, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, identified by its CAS number 1017779-07-5 , has emerged as a valuable intermediate for the synthesis of complex heterocyclic compounds with therapeutic potential.[1] This technical guide provides an in-depth analysis of this compound, from its fundamental physicochemical properties and synthesis to its applications and the underlying scientific rationale for its use in medicinal chemistry.

Physicochemical Properties and Structural Attributes

This compound is a polysubstituted aromatic compound with a molecular formula of C₁₀H₈F₃NO and a molecular weight of 215.17 g/mol .[2] Its structure is characterized by a phenylacetonitrile core substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the 2 and 6 positions, respectively.

| Property | Value | Source |

| CAS Number | 1017779-07-5 | [2] |

| Molecular Formula | C₁₀H₈F₃NO | [2] |

| Molecular Weight | 215.17 g/mol | [2] |

The strategic placement of the methoxy and trifluoromethyl groups imparts unique electronic and steric properties to the molecule, making it a versatile precursor in organic synthesis.

The Scientific Rationale: Causality Behind Experimental Choices

The utility of this compound in drug design is not arbitrary; it is a direct consequence of the well-documented effects of its constituent functional groups on the pharmacokinetic and pharmacodynamic properties of a molecule.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl group is a powerful tool in medicinal chemistry for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.

-

Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's binding affinity to its target protein.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a biological target.

The Methoxy Group: Modulator of Potency and Selectivity

The methoxy group, while seemingly simple, plays a crucial role in modulating a drug's properties:

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the active site of a target protein.

-

Conformational Control: The methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape.

-

Solubility and Permeability: The presence of a methoxy group can impact a molecule's solubility and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the same aromatic ring creates a unique electronic environment that can be exploited in various chemical transformations and molecular interactions.

Synthesis of this compound

Representative Synthetic Workflow

Sources

- 1. This compound , 97 - CookeChem [cookechem.com]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. US6900221B1 - Stable polymorph on N-(3-ethynylphenyl)-6, 7-bis (2methoxyethoxy)-4-quinazolinamine hydrochloride, methods of production, and pharmaceutical uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded methodologies for the synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into viable synthetic routes, the rationale behind experimental choices, and detailed procedural protocols. The synthesis strategies discussed herein are underpinned by established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Fluorinated Phenylacetonitrile

This compound is a structurally significant molecule characterized by the presence of a trifluoromethyl group and a methoxy group on the phenyl ring, ortho to the acetonitrile moiety. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique substitution pattern of this molecule makes it a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds and other pharmacologically active agents.

This guide will explore three distinct and plausible synthetic pathways to obtain this compound, each commencing from a different commercially available or readily accessible starting material. The methodologies have been selected based on their efficiency, scalability, and reliance on well-understood reaction mechanisms.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be approached from several retrosynthetic perspectives. This guide will focus on three robust strategies:

-

Route 1: Nucleophilic substitution of a benzylic halide.

-

Route 2: The Sandmeyer reaction of an aniline precursor.

-

Route 3: Palladium-catalyzed cyanation of an aryl halide.

Each route offers distinct advantages and presents unique challenges, which will be discussed in detail.

Synthetic Route 1: From Benzaldehyde via a Benzyl Halide

This classical and often high-yielding approach involves the conversion of a substituted benzaldehyde to the corresponding benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

Rationale and Mechanistic Considerations

The conversion of a benzaldehyde to a benzyl halide can be achieved through a two-step process: reduction to the corresponding benzyl alcohol, followed by halogenation. The subsequent reaction with a cyanide salt, typically sodium or potassium cyanide, proceeds via an SN2 mechanism. The choice of solvent and reaction conditions is crucial to ensure efficient displacement of the halide by the cyanide nucleophile while minimizing side reactions.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol

-

To a stirred solution of 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with the dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl bromide

-

Dissolve the 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane at 0 °C.

-

Slowly add phosphorus tribromide (0.5 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-Methoxy-6-(trifluoromethyl)benzyl bromide.

Step 3: Synthesis of this compound

-

In a well-ventilated fume hood, dissolve the 2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water.

-

Add potassium cyanide (1.2 eq) and heat the mixture to reflux for 4-6 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram

Caption: Synthetic pathway from benzaldehyde to the target nitrile.

Synthetic Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[2]

Rationale and Mechanistic Considerations

This route commences with the diazotization of 2-Methoxy-6-(trifluoromethyl)aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group through a radical-nucleophilic aromatic substitution mechanism.[3]

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)aniline

A plausible synthesis for the starting aniline, based on analogous procedures, would involve the nitration of 1-methoxy-3-(trifluoromethyl)benzene followed by reduction of the nitro group.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

-

Suspend 2-Methoxy-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

Cool the mixture to room temperature and extract with toluene (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired product.

Workflow Diagram

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of a methoxy group, a trifluoromethyl group, and a nitrile functionality on the phenyl ring suggests a unique combination of electronic and steric properties that can influence its reactivity, biological activity, and physical behavior. The nitrile group, in particular, is a versatile functional group that can be converted into various other functionalities, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of predicted values and data from structurally similar compounds allows for a reasonable estimation of its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃NO | [1] |

| Molecular Weight | 215.17 g/mol | [1][2] |

| CAS Number | 1017779-07-5 | [1] |

| MDL Number | MFCD09832327 | [2] |

| Predicted Boiling Point | 249.1 ± 40.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.242 ± 0.06 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Determination of Physical Properties

For a novel or sparsely characterized compound like this compound, the following experimental protocols are standard for determining its key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached.[4]

-

Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[4]

Causality: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[3]

Boiling Point Determination

The boiling point is a fundamental physical property of a liquid and is sensitive to changes in atmospheric pressure. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

Methodology: Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet to the condenser.[5]

-

Heating: The liquid in the distillation flask is heated to its boiling point. The vapor travels up into the condenser.

-

Equilibrium: The thermometer bulb must be positioned so that it is fully immersed in the vapor phase to accurately measure the temperature at which the liquid and vapor are in equilibrium.[5]

-

Observation: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. For vacuum distillation, the pressure at which the measurement is taken must also be recorded.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By measuring the temperature of the vapor in equilibrium with the liquid, we obtain an accurate boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Qualitative Assessment: A small, known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated, and the dissolution is observed visually.

-

Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Causality: The principle of "like dissolves like" is a guiding factor. The polarity and hydrogen bonding capabilities of both the solute and the solvent determine the extent of solubility. Aromatic nitriles, being moderately polar, are expected to show good solubility in polar aprotic and moderately polar protic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will provide information about the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms in the phenyl ring, the nitrile carbon, the methylene carbon, the trifluoromethyl carbon, and the methoxy carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.[6]

-

C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the trifluoromethyl group.

-

C-O stretch (aromatic ether): A strong band around 1250 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

-

sp³ C-H stretch (from CH₂ and CH₃): Bands just below 3000 cm⁻¹.

-

sp² C-H stretch (from aromatic ring): Bands just above 3000 cm⁻¹.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Physical Characterization.

Conclusion

While comprehensive experimental data for this compound is not yet widely published, this guide provides a solid foundation for researchers by presenting predicted properties and detailing the standard, validated methodologies for determining its key physical characteristics. The unique combination of functional groups in this molecule makes it a compound of interest, and the application of the experimental protocols described herein will be crucial for its further investigation and potential applications in various fields of chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

University of Alberta. (n.d.). Melting Point. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

CAS. (n.d.). Phenylacetonitrile. CAS Common Chemistry. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethoxy)phenylacetonitrile. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.

-

NIST. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved January 19, 2026, from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). In vitro metabolism of aromatic nitriles. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Retrieved January 19, 2026, from [Link]

Sources

"2-Methoxy-6-(trifluoromethyl)phenylacetonitrile chemical structure"

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: Structure, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound is a specialized reagent that embodies the principles of rational drug design through the incorporation of key pharmacophoric features. The presence of a trifluoromethyl group, a methoxy substituent, and a versatile nitrile handle on a central phenylacetonitrile scaffold makes this compound a highly valuable intermediate for creating complex molecules with tailored pharmacological profiles.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the compound's chemical structure and properties, outlines a robust synthetic methodology grounded in established chemical principles, and explores its potential applications as a strategic starting material in the synthesis of advanced pharmaceutical candidates. The insights herein are curated to explain not only the "how" but also the "why" behind its utility, empowering scientists to leverage its unique characteristics in their research endeavors.

Part 1: Physicochemical Characterization and Structure

A thorough understanding of a molecule's fundamental properties is the foundation of its application in synthesis. This compound is a substituted aromatic compound with a distinct set of features conferred by its functional groups.

The molecular structure consists of a benzene ring substituted at positions 1, 2, and 6. A cyanomethyl group (-CH₂CN) is attached to the first carbon, a methoxy group (-OCH₃) to the second, and a trifluoromethyl group (-CF₃) to the sixth. This specific arrangement dictates the molecule's reactivity, stereochemistry, and physicochemical properties.

Caption: 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | PubChem[1] |

| CAS Number | 1017779-07-5 | PubChem[1] |

| Molecular Formula | C₁₀H₈F₃NO | PubChem[1] |

| Molecular Weight | 215.17 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=CC(=C1CC#N)C(F)(F)F | PubChem[1] |

| MDL Number | MFCD09832327 | CookeChem[2] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted phenylacetonitriles is a well-established transformation in organic chemistry. The most common and direct approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is highly effective for reactive benzyl halides.[3]

Based on analogous preparations, a reliable synthetic route to this compound proceeds from 2-methoxy-6-(trifluoromethyl)benzyl bromide.[4] The workflow involves a standard nucleophilic displacement reaction where the cyanide anion (CN⁻) displaces the bromide leaving group.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar compounds.[3][4]

Materials:

-

2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Potassium cyanide (KCN) (1.5-1.8 eq)

-

Absolute ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-6-(trifluoromethyl)benzyl bromide, absolute ethanol, and water.

-

Addition of Cyanide: Add potassium cyanide to the mixture.

-

Rationale: Potassium cyanide is used in excess to ensure the complete conversion of the starting benzyl bromide.[4] The aqueous ethanol solvent system is chosen to dissolve both the organic starting material and the inorganic cyanide salt, facilitating the reaction.

-

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 18-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating under reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate.

-

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a significant volume of water.

-

Rationale: Dilution with water dissolves the remaining inorganic salts and prepares the mixture for extraction.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield the pure this compound.

Safety Note: This synthesis involves highly toxic potassium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its role as a sophisticated building block for drug discovery. Its structure is not arbitrary; each functional group serves a strategic purpose in modulating the properties of a final drug candidate.

The Strategic Importance of the Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is one of the most important substituents in modern medicinal chemistry.[5] Its incorporation into a drug molecule can profoundly and beneficially alter its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life of the drug.

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.

-

Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the acidity of nearby protons and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) within a protein's active site, potentially increasing binding affinity and selectivity.

The Versatility of the Nitrile (-CN) Group

The nitrile functional group is a synthetic linchpin, serving as a precursor to a wide array of other important functional groups. This versatility allows chemists to easily diversify the core scaffold into a library of related compounds for structure-activity relationship (SAR) studies. Common transformations include:

-

Reduction to primary amines (-CH₂NH₂).

-

Hydrolysis to carboxylic acids (-COOH).

-

Cycloaddition with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in drug molecules.

Caption: Role as a strategic scaffold in medicinal chemistry.

Conclusion

This compound is more than a simple chemical reagent; it is a purpose-built tool for addressing key challenges in drug discovery. The convergence of a metabolically robust trifluoromethyl group, a synthetically versatile nitrile, and a modulating methoxy group on a single phenylacetonitrile framework provides a powerful platform for the synthesis of next-generation therapeutics. By understanding the structure, synthesis, and strategic application of this compound, researchers are well-equipped to design and create novel molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

Das, S. K., & Rahman, M. M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

Sources

An In-Depth Technical Guide to 2-[2-Methoxy-6-(trifluoromethyl)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a methoxy and a trifluoromethyl group on a phenylacetonitrile scaffold, offer a compelling platform for the development of novel therapeutic agents. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, underpinned by established scientific principles and methodologies.

Chemical Identity and Nomenclature

The compound, commonly referred to as 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, is systematically named 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile[1] |

| CAS Number | 1017779-07-5 |

| Molecular Formula | C10H8F3NO[1][2] |

| Molecular Weight | 215.17 g/mol [1][2] |

| InChI Key | IPXXNDJVHVVBJH-UHFFFAOYSA-N |

The Strategic Importance in Drug Design: The Role of Trifluoromethyl and Methoxy Groups

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The introduction of a -CF3 group can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.

The methoxy (-OCH3) group, an electron-donating substituent, can also modulate a molecule's electronic environment and steric profile. Its presence can influence receptor binding and fine-tune the overall physicochemical properties of a compound. The strategic placement of both a trifluoromethyl and a methoxy group on the phenylacetonitrile scaffold creates a unique electronic and steric environment, making 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile a valuable intermediate for exploring novel chemical spaces in drug discovery.

Synthesis and Mechanistic Insights

A probable synthetic pathway would involve the reaction of a suitably substituted benzyl halide with a cyanide salt. For instance, the synthesis could commence from 2-methoxy-6-(trifluoromethyl)benzyl bromide.

Caption: Proposed synthesis of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol is crucial for the successful synthesis. The following is a generalized procedure based on similar reactions for related phenylacetonitrile compounds.[4]

Materials:

-

2-Methoxy-6-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-(trifluoromethyl)benzyl bromide in the chosen anhydrous solvent.

-

Add a stoichiometric excess of sodium cyanide to the solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The use of a cyanide salt, a strong nucleophile and base, necessitates the exclusion of water and atmospheric moisture to prevent unwanted side reactions and ensure the stability of the reactants.

-

Polar Aprotic Solvent: Solvents like DMF or DMSO are chosen for their ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.

-

Stoichiometric Excess of Cyanide: To drive the reaction to completion, a slight excess of the cyanide reagent is typically employed.

Physicochemical Properties

The physicochemical properties of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile are critical for its handling, formulation, and biological activity.

| Property | Value/Description | Source |

| Physical Form | Solid | |

| Boiling Point | 48-51 °C | |

| Purity | Typically >97% | [2] |

| Storage | Ambient Temperature |

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed. While a complete set of spectral data for this specific compound is not publicly available, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.[5]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), methylene protons (singlet, ~3.8-4.0 ppm), and aromatic protons (multiplets in the aromatic region, ~7.0-7.8 ppm). |

| ¹³C NMR | Resonances for the nitrile carbon (~115-120 ppm), methylene carbon, aromatic carbons (including the carbon attached to the trifluoromethyl group, which will show coupling with fluorine), and the methoxy carbon. |

| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. Bands corresponding to C-H, C=C (aromatic), C-O, and C-F stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 215.17 g/mol , along with characteristic fragmentation patterns. |

Analytical Workflow:

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Applications in Drug Discovery and Development

Phenylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The unique substitution pattern of 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile makes it a promising building block for the synthesis of novel bioactive molecules. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amines, and amides, providing a versatile handle for further chemical modifications.

Given the known pharmacological properties associated with trifluoromethylated and methoxy-substituted aromatic compounds, this molecule could serve as a precursor for the development of drugs targeting a variety of therapeutic areas, including but not limited to:

-

Oncology: The trifluoromethyl group is a common feature in many anticancer drugs.

-

Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier.

-

Infectious Diseases: Fluorinated compounds have shown promise as antiviral and antibacterial agents.

Further research is warranted to explore the specific biological activities of derivatives synthesized from this promising intermediate.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile. It is classified as hazardous, with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

2-[2-Methoxy-6-(trifluoromethyl)phenyl]acetonitrile is a strategically designed molecule with significant potential as a building block in drug discovery and development. The combination of a methoxy and a trifluoromethyl group on a versatile phenylacetonitrile scaffold offers a unique platform for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route with mechanistic considerations, its key physicochemical properties, and a framework for its analytical characterization. Further exploration of the synthetic utility and biological activity of derivatives of this compound is a promising avenue for future research in medicinal chemistry.

References

-

Organic Syntheses Procedure. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Retrieved from [Link]

Sources

- 1. This compound | C10H8F3NO | CID 46737597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 97 - CookeChem [cookechem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Molecular Structure and Overview

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile possesses a unique substitution pattern on the phenyl ring, which gives rise to a distinct spectral signature. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group, coupled with the nitrile functionality, create a complex electronic environment that is reflected in its NMR, IR, and mass spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

1.1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The chemical shifts are influenced by the anisotropic effects of the aromatic ring and the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.6 - 7.8 | m | - |

| Methylene (-CH₂CN) | ~4.0 | s | - |

| Methoxy (-OCH₃) | ~3.9 | s | - |

Causality Behind Predictions: The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing trifluoromethyl group will further deshield adjacent protons, while the electron-donating methoxy group will cause a slight upfield shift. The methylene protons adjacent to the nitrile group are deshielded by its anisotropic field, and the methoxy protons will appear as a sharp singlet in the typical methoxy region.

1.2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in carbon-fluorine coupling, which can be observed in the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (-CF₃) | 120 - 125 (q) |

| Aromatic Carbons | 110 - 160 |

| Nitrile Carbon (-CN) | 115 - 120 |

| Methylene Carbon (-CH₂CN) | ~20 |

| Methoxy Carbon (-OCH₃) | ~56 |

Causality Behind Predictions: The quaternary carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have a wide range of chemical shifts depending on their position relative to the substituents. The nitrile carbon is characteristically found around 115-120 ppm. The methylene and methoxy carbons will appear in the upfield region of the spectrum.

1.3: Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step 1: Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid line broadening.

-

Filter the solution into a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Calibration

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Step 3: Data Acquisition

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

If necessary, perform advanced NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.

Step 4: Data Processing and Analysis

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

1.4: Visualization of Molecular Structure

Caption: Molecular structure of this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitrile, ether, and trifluoromethyl groups, as well as the aromatic ring.

2.1: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Medium |

| C-F (Trifluoromethyl) | 1100 - 1200 | Strong |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Causality Behind Predictions: The nitrile group exhibits a sharp, characteristic absorption in the fingerprint region. The C-F stretches of the trifluoromethyl group are typically strong and broad. The aryl ether C-O stretches appear as two distinct bands. The aromatic C=C and C-H stretches are also expected in their respective regions.

2.2: Experimental Protocol for IR Data Acquisition

Step 1: Sample Preparation

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

Step 2: Background Spectrum Acquisition

-

Acquire a background spectrum of the empty sample compartment (for KBr pellets or salt plates) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Step 3: Sample Spectrum Acquisition

-

Place the prepared sample in the IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

Step 4: Data Analysis

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

2.3: Visualization of Key Functional Groups

Caption: Key functional groups and their expected IR absorption regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

3.1: Predicted Mass Spectrum Data

The molecular weight of this compound is 215.17 g/mol .[1][2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215, along with several fragment ions.

| m/z | Proposed Fragment Ion |

| 215 | [M]⁺ |

| 200 | [M - CH₃]⁺ |

| 186 | [M - C₂H₃N]⁺ |

| 146 | [M - CF₃]⁺ |

Causality Behind Predictions: The molecular ion is formed by the loss of an electron. Common fragmentation pathways include the loss of a methyl radical from the methoxy group, the loss of acetonitrile, and the loss of the trifluoromethyl group. The relative intensities of these fragment ions will depend on their stability.

3.2: Experimental Protocol for Mass Spectrometry Data Acquisition

Step 1: Sample Introduction

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump, or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Step 2: Ionization

-

Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

Step 3: Mass Analysis

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Step 4: Detection and Data Analysis

-

The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

3.3: Visualization of Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a solid foundation for researchers working with this compound. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data for robust structural confirmation. As with any analytical endeavor, the synthesis of data from multiple techniques is paramount for unambiguous structural elucidation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from SpectraBase. [Link][3]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link][4]

-

NIST. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of the solubility of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a compound of interest in contemporary chemical research and drug development. The content herein is structured to deliver not just procedural steps but a foundational understanding of the principles governing its solubility, empowering researchers to make informed decisions in their experimental designs.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenylacetonitrile core substituted with a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group. Its chemical structure significantly influences its physicochemical properties, including solubility, which is a critical parameter in various applications ranging from reaction chemistry to pharmaceutical formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₈F₃NO | [1] |

| Molecular Weight | 215.17 g/mol | [1] |

| CAS Number | 1017779-07-5 | [1] |

| Appearance | Solid (predicted) | [2] |

| IUPAC Name | [2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | [2] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another[3]. The solubility of this compound is a complex interplay of the polar and non-polar characteristics imparted by its constituent functional groups.

Influence of Functional Groups on Polarity

-

Methoxy Group (-OCH₃): The methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents[4].

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group with high lipophilicity[5][6]. The strong C-F bonds are metabolically stable, and the group's presence can enhance membrane permeability[5][6]. While it increases lipophilicity, the high electronegativity of fluorine atoms can also lead to dipole-dipole interactions.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

The overall polarity of the molecule is a vector sum of these individual group contributions. The presence of both a hydrophilic-leaning methoxy group and a lipophilic trifluoromethyl group suggests that this compound will exhibit nuanced solubility behavior, likely showing some solubility in a range of solvents of varying polarities.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[2][7]. The principle is that substances with similar HSP values are likely to be miscible.

Experimental Determination of Solubility

Given the lack of published solubility data for this compound, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a comprehensive solubility profile.

Materials and Equipment

-

This compound (analytical standard)

-

A range of analytical grade solvents (see Table 2)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Proposed Solvents for Screening

A diverse set of solvents should be selected to probe the solubility across a spectrum of polarities and hydrogen bonding capabilities.

Table 2: Suggested Solvents for Solubility Screening

| Solvent | Type | Polarity Index |

| Water | Polar, Protic | 10.2 |

| Methanol | Polar, Protic | 5.1 |

| Ethanol | Polar, Protic | 4.3 |

| Acetonitrile | Polar, Aprotic | 5.8 |

| Acetone | Polar, Aprotic | 5.1 |

| Dichloromethane | Non-polar | 3.1 |

| Toluene | Non-polar | 2.4 |

| Hexane | Non-polar | 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 7.2 |

Saturated Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining equilibrium solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The equilibrium solubility is then calculated based on the dilution factor.

Kinetic Solubility Assessment

For high-throughput screening, a kinetic solubility measurement can be employed. This method typically involves adding a concentrated stock solution of the compound in a miscible organic solvent (e.g., DMSO) to an aqueous buffer and observing for precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Caption: Workflow for determining equilibrium solubility.

Interpreting Solubility Data and Implications

The solubility profile of this compound will dictate its utility in various applications.

-

In Drug Development: Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability. Understanding the solubility in biorelevant media is crucial. The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, but its overall aqueous solubility will likely be a key optimization parameter.

-

In Chemical Synthesis: Solvent selection is critical for reaction efficiency, product purity, and ease of workup. A comprehensive solubility profile allows for the rational selection of reaction and crystallization solvents.

Conclusion

While specific solubility data for this compound is not yet prevalent in public literature, this guide provides a robust theoretical and experimental framework for its determination. By understanding the interplay of its functional groups and applying systematic experimental protocols, researchers can generate a comprehensive solubility profile. This data is invaluable for advancing research and development efforts involving this promising chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of phenylacetonitrile. [Link]

-

ResearchGate. (A) Yield of product (2-methoxy-2-phenylacetonitrile) for the microwave... [Link]

-

American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Rowan Scientific. Predicting Solubility. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. [Link]

-

MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Khan Academy [khanacademy.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Application of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, lipophilicity, and potent electronic effects that can significantly enhance the pharmacological properties of a drug candidate. This guide provides an in-depth technical overview of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, a key intermediate whose structural motifs are of significant interest in the development of novel therapeutics. We will delve into its commercial availability, plausible synthetic routes, and its emerging applications, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable compound in their discovery programs.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 1017779-07-5) is a specialty chemical available from a select number of commercial suppliers. Its procurement is a critical first step for research and development efforts. A summary of its key physicochemical properties is provided below.

| Property | Value | Source |

| CAS Number | 1017779-07-5 | [1] |

| Molecular Formula | C₁₀H₈F₃NO | [1] |

| Molecular Weight | 215.17 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Purity | Typically ≥97% |

Currently, suppliers such as CookeChem and Benchchem list this compound in their catalogs, often synthesized on demand. Researchers are advised to contact suppliers directly to inquire about lead times, available quantities, and to obtain a certificate of analysis to verify purity and identity.

Plausible Synthetic Routes: A Practitioner's Perspective

Proposed Synthetic Pathway: Cyanation of 2-Methoxy-6-(trifluoromethyl)benzyl Bromide

The preferred route would likely commence with the commercially available 2-Methoxy-6-(trifluoromethyl)benzoic acid, which would be reduced to the corresponding benzyl alcohol. Subsequent bromination would yield the key intermediate, 2-Methoxy-6-(trifluoromethyl)benzyl bromide. Finally, a nucleophilic substitution with a cyanide salt would afford the target molecule.

Sources

A Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile: Key Intermediates and Synthetic Strategies

Abstract

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a sophisticated chemical building block, notable for its role as a key precursor in the synthesis of advanced pharmaceutical compounds, including the GnRH antagonist Elagolix.[1][2] The strategic placement of the methoxy, trifluoromethyl, and cyanomethyl groups on the aromatic ring presents unique synthetic challenges that necessitate a carefully planned multi-step approach. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the identification and preparation of crucial intermediates. We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide detailed protocols grounded in established literature to empower researchers and drug development professionals in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis reveals that the most logical and field-proven approach to constructing this compound hinges on the late-stage introduction of the nitrile group. The carbon-cyanide bond is most reliably formed via a nucleophilic substitution reaction. This places 2-Methoxy-6-(trifluoromethyl)benzyl halide as the immediate and pivotal precursor. This halide, in turn, is best prepared from its corresponding benzyl alcohol, which can be accessed by the reduction of either a benzaldehyde or a benzoic acid derivative. This convergent strategy is outlined below.

Caption: Retrosynthetic pathways to the target nitrile.

The Central Intermediate: 2-Methoxy-6-(trifluoromethyl)benzyl Alcohol

The synthesis of nearly all derivatives in this family converges on 2-Methoxy-6-(trifluoromethyl)benzyl alcohol. Its preparation via the reduction of either the corresponding benzoic acid or benzaldehyde is a critical step that dictates the overall efficiency of the sequence.

Rationale for Precursor Selection

-

From Benzoic Acid: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). This route is robust and high-yielding, often preferred when the benzoic acid derivative is commercially available or easily synthesized.[3]

-

From Benzaldehyde: Aldehydes are more easily reduced than carboxylic acids, allowing for the use of milder reagents such as Sodium Borohydride (NaBH₄). This method is often more cost-effective and involves a simpler workup procedure. The choice between these precursors typically depends on the availability and cost of the starting materials.

Experimental Protocol: Reduction of a Carbonyl Precursor

The following protocol is a generalized procedure for the reduction step.

Protocol 1: Reduction of 2-Methoxy-6-(trifluoromethyl)benzoic Acid

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 2-Methoxy-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction back to 0°C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or Ethyl Acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-Methoxy-6-(trifluoromethyl)benzyl alcohol, which can be purified by column chromatography.

Halogenation: Activating the Benzyl Alcohol for Cyanation

Direct displacement of a benzylic hydroxyl group is unfavorable. Therefore, it must first be converted into a better leaving group, typically a halide. This transformation into 2-Methoxy-6-(trifluoromethyl)benzyl bromide or chloride is the critical activation step prior to introducing the nitrile.

Causality of Reagent Choice

-

Thionyl Chloride (SOCl₂): Used to prepare benzyl chlorides. The reaction byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Phosphorus Tribromide (PBr₃): A common choice for synthesizing benzyl bromides. Bromides are generally more reactive than chlorides in subsequent Sₙ2 reactions, potentially leading to faster reaction times or higher yields in the cyanation step.

Experimental Protocol: Conversion of Alcohol to Benzyl Bromide

Protocol 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzyl Bromide

-

Dissolve 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Diethyl Ether in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add Phosphorus Tribromide (PBr₃, approximately 0.4-0.5 equivalents) dropwise to the stirred solution. A slight exotherm may be observed.

-

After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor progress by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture over ice water.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude benzyl bromide, which should be used immediately in the next step due to its potential lachrymatory nature and instability.

The Cyanation Step: Assembling the Final Product

The final key transformation is the nucleophilic substitution of the benzyl halide with a cyanide salt to form the target phenylacetonitrile. This reaction proceeds via an Sₙ2 mechanism.

Mechanistic Considerations and Optimization

The reaction of a benzyl halide with an alkali metal cyanide is a well-established method for preparing phenylacetonitriles.[4]

-

Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) are commonly used. KCN is often employed in aqueous alcohol solutions.[5]

-

Solvent System: The choice of solvent is critical. A polar, aprotic solvent like DMSO or DMF can accelerate Sₙ2 reactions. However, for practical and safety reasons, biphasic systems or aqueous alcoholic solutions are frequently used. For example, a mixture of ethanol and water can effectively dissolve both the organic halide and the inorganic cyanide salt.[5]

Experimental Protocol: Cyanation of Benzyl Bromide

Protocol 3: Synthesis of this compound

-

Prepare a solution of Sodium Cyanide (NaCN, 1.2-1.5 equivalents) in a mixture of Ethanol and Water.

-

In a separate flask, dissolve the crude 2-Methoxy-6-(trifluoromethyl)benzyl bromide (1.0 equivalent) in Ethanol.

-

Heat the cyanide solution to reflux (approximately 80-90°C).

-

Add the benzyl bromide solution dropwise to the refluxing cyanide solution over 1 hour.

-

Maintain the reaction mixture at reflux for 4-20 hours, monitoring its progress by TLC or GC-MS.[5]

-

After completion, cool the mixture to room temperature and dilute with a large volume of water.

-

Extract the product into an organic solvent such as Diethyl Ether or Ethyl Acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or silica gel chromatography to yield pure this compound.[5]

Synthesis of Core Aromatic Precursors

The commercial availability of the substituted benzaldehyde or benzoic acid starting materials can be limited. The following represents a plausible, multi-step synthesis of a key precursor, 2-Methoxy-6-(trifluoromethyl)benzoic acid , based on established organometallic and functional group transformation methodologies.

Caption: Plausible synthesis of the benzoic acid precursor.

This proposed route leverages modern synthetic methods. For instance, directed ortho-metalation of a substituted anisole followed by quenching with solid carbon dioxide (dry ice) is a powerful method for installing a carboxylic acid group with high regioselectivity.

Summary of Key Transformations

The synthesis of this compound is a sequential process where the successful execution of each step is paramount. The table below summarizes the key reactions and typical conditions.

| Step | Transformation | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Acid/Aldehyde → Alcohol | LiAlH₄ or NaBH₄ | THF, Ethanol | 85-95% | General Knowledge |

| 2 | Alcohol → Benzyl Halide | PBr₃ or SOCl₂ | DCM, Ether | >90% (often used crude) | General Knowledge |

| 3 | Benzyl Halide → Nitrile | NaCN or KCN | Ethanol/Water, DMSO | 70-85% | [4][5] |

References

-

PubChem. This compound. Available from: [Link]

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

-

Quick Company. An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof. Available from: [Link]

- Google Patents. US2783265A - Preparation of phenylacetonitriles.

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

PubMed Central (PMC). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Available from: [Link]

- Google Patents. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

-